N-(3-(Tetradecylamino)propyl)-D-gluconamide
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Overview
Description
N-(3-(Tetradecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propyl chain and a D-gluconamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecylamino)propyl)-D-gluconamide typically involves the reaction of tetradecylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tetradecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-(Tetradecylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a surfactant or emulsifying agent in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It can be utilized in the formulation of various industrial products, such as lubricants and coatings.
Mechanism of Action
The mechanism of action of N-(3-(Tetradecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The long tetradecyl chain allows for hydrophobic interactions, while the amino and gluconamide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in different environments and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)-D-gluconamide: Similar structure but with a dimethylamino group instead of a tetradecylamino group.
N-(3-(Diethylamino)propyl)-D-gluconamide: Contains a diethylamino group, offering different chemical properties.
N-(3-(Trimethylamino)propyl)-D-gluconamide: Features a trimethylamino group, which can affect its solubility and reactivity.
Uniqueness
N-(3-(Tetradecylamino)propyl)-D-gluconamide is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and emulsifiers.
Properties
CAS No. |
86702-61-6 |
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Molecular Formula |
C23H48N2O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(tetradecylamino)propyl]hexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-16-14-17-25-23(31)22(30)21(29)20(28)19(27)18-26/h19-22,24,26-30H,2-18H2,1H3,(H,25,31)/t19-,20-,21+,22-/m1/s1 |
InChI Key |
XFVQQMHINKBMJQ-YUMYIRISSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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